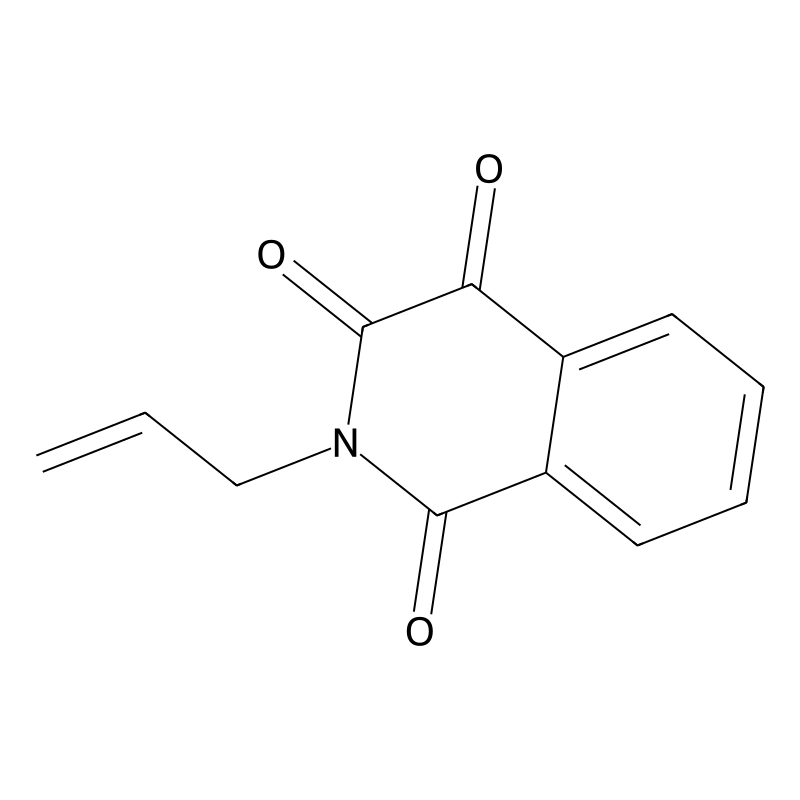1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)- is a chemical compound characterized by its unique structure and properties. It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has the molecular formula and features a trione functional group, which contributes to its reactivity and potential therapeutic effects. The presence of the 2-propenyl group enhances its structural complexity and may influence its biological interactions.
- [2 + 2] cycloaddition (Paterno-Büchi reaction)
- Electrocyclic ring opening
- Hexatriene to phenanthrene type electrocyclization
- Oxidative dehydrogenation
These reactions yield diverse aza-polycyclic frameworks with high regioselectivity and yields up to 85% under specific conditions . The ability to form complex structures through these reactions highlights the compound's versatility in synthetic organic chemistry.
1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)- exhibits significant biological activity that makes it a subject of interest in pharmacology. Compounds within the isoquinoline family are often associated with various pharmacological effects, including:
- Antimicrobial activity
- Anticancer properties
- Anti-inflammatory effects
Research indicates that derivatives of isoquinoline can interact with multiple biological targets, leading to potential therapeutic applications. The specific biological activity of 1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)- requires further investigation to fully elucidate its mechanisms of action.
The synthesis of 1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)- can be achieved through various methods. One effective approach involves cascade reactions between N-alkyl-N-methacryloylbenzamide and aryl aldehydes. This method allows for the generation of isoquinoline derivatives without the need for metal catalysts or organic solvents. The steps typically include:
- Oxidative cross-coupling of the activated alkene with the aldehyde.
- Radical addition to the aromatic ring.
- Formation of isoquinoline derivatives under mild conditions .
This synthetic route is advantageous due to its simplicity and efficiency in producing high yields.
The applications of 1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)- span various fields:
- Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it valuable in drug development.
- Material Science: The compound may serve as a precursor for synthesizing advanced materials due to its unique structural properties.
- Organic Synthesis: It can be utilized in constructing complex organic molecules through various chemical transformations.
Interaction studies involving 1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)- focus on its binding affinity and efficacy against specific biological targets. Preliminary studies suggest that this compound may interact with enzymes or receptors relevant to disease pathways. Further research is needed to quantify these interactions and assess their implications for therapeutic use.
Several compounds share structural similarities with 1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)-. Here are a few notable examples:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Isoquinoline | Base structure | Found in many natural products; bioactive |
| Isoquinoline-1,3-dione | Dione derivative | Exhibits similar biological activities |
| Benzylisoquinoline | Alkaloid | Known for neuroprotective properties |
| Propenylisoquinoline | Propenyl derivative | Similar substitution pattern; potential synergy |
Uniqueness
1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)- stands out due to its specific trione functionality combined with the propenyl group. This unique combination may enhance its reactivity and biological activity compared to other isoquinoline derivatives.








